Weisiensin A
Description
Weisiensin A is a diterpenoid compound isolated from plants in the Isodon genus (e.g., Isodon rubescens). Weisiensin B, a closely related diterpenoid, exhibits inhibitory effects on polar auxin transport in Arabidopsis thaliana, disrupting root development .
Properties
Molecular Formula |
C26H36O9 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
[(2R,4R,6S,11S)-2,8-diacetyloxy-3,6-dihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |
InChI |
InChI=1S/C26H36O9/c1-11-15-8-16(33-12(2)27)20-25(7)18(34-13(3)28)9-17(30)24(5,6)21(25)19(31)23(35-14(4)29)26(20,10-15)22(11)32/h15-21,23,30-31H,1,8-10H2,2-7H3/t15?,16-,17-,18?,19?,20?,21+,23-,25?,26?/m0/s1 |
InChI Key |
QTLPNFQMZWBMDF-QWOINNSUSA-N |
SMILES |
CC(=O)OC1CC2CC3(C1C4(C(CC(C(C4C(C3OC(=O)C)O)(C)C)O)OC(=O)C)C)C(=O)C2=C |
Isomeric SMILES |
CC(=O)O[C@H]1CC2CC3(C1C4([C@H](C([C@@H]3OC(=O)C)O)C([C@H](CC4OC(=O)C)O)(C)C)C)C(=O)C2=C |
Canonical SMILES |
CC(=O)OC1CC2CC3(C1C4(C(CC(C(C4C(C3OC(=O)C)O)(C)C)O)OC(=O)C)C)C(=O)C2=C |
Synonyms |
weisiensin A |
Origin of Product |
United States |
Comparison with Similar Compounds
The biological and chemical profiles of Weisiensin A can be contextualized by comparing it with structurally or functionally related compounds, including Weisiensin B , leukamenin E , ursolic acid , and 2-α-hydroxyursolic acid . Key findings from comparative studies are summarized below:
Structural and Functional Comparisons
Table 1: Comparative Analysis of this compound and Analogous Compounds
* Direct data on this compound is sparse; properties inferred from analogs.
Key Findings from Comparative Studies
Structural Determinants of Activity: Diterpenoids vs. Triterpenoids: Diterpenoids (this compound/B, leukamenin E) exhibit higher antifungal specificity, likely due to their ability to disrupt fungal cytoskeletons (e.g., leukamenin E at 800 μmol/L destabilizes Fusarium hyphae) . In contrast, triterpenoids (ursolic acid derivatives) show broader but weaker antimicrobial effects, attributed to their non-specific membrane interactions. Functional Groups: The epoxide group in Weisiensin B enhances its interference with auxin transport in plants, while α,β-unsaturated ketones in leukamenin E contribute to its antifungal potency .
Complementary Selectivity: Weisiensin B and ursolic acid derivatives exhibit non-overlapping antibacterial spectra. For example, Weisiensin B inhibits 4 bacterial strains unaffected by triterpenoids, while ursolic acid targets 5 additional strains . This suggests combinatorial applications could mitigate resistance.
Mechanistic Divergence :
- Weisiensin B and leukamenin E, despite structural similarities, differ in primary targets: Weisiensin B disrupts plant auxin transport, while leukamenin E directly damages fungal cellular structures .
Q & A
Q. What statistical methods are appropriate for analyzing dose-dependent effects of Weisiensin A?
- Answer : Use nonlinear regression (log-dose vs. response) to calculate EC50/IC50. Apply bootstrap resampling for confidence intervals and Kolmogorov-Smirnov tests for distribution analysis .
Ethical and Literature Practices
Q. How should conflicting literature on this compound’s toxicity be addressed in grant proposals?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
